3H-pyrrole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

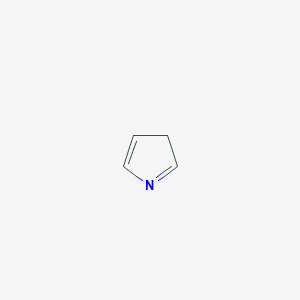

3H-pyrrole is that one of the three tautomers of pyrrole which has the double bonds at positions 1 and 4. It is a tautomer of a 2H-pyrrole and a 1H-pyrrole.

Aplicaciones Científicas De Investigación

Introduction to 3H-Pyrrole

This compound is a nonaromatic heterocyclic compound that presents unique chemical properties and potential applications across various fields, particularly in medicinal chemistry and materials science. Despite being less explored than its aromatic counterparts, recent research highlights its promising biological activities and synthetic versatility.

Chemical Properties and Synthesis of this compound

3H-pyrroles are characterized by their thermodynamic instability compared to 1H- and 2H-pyrroles, which has historically limited their synthesis and application. However, advancements in synthetic methodologies have enabled the production of this compound derivatives with diverse substituents, enhancing their accessibility for research and application.

Synthetic Methods

Recent studies have developed several synthetic routes for obtaining 3H-pyrroles, including:

- Reactions involving diketones : Utilizing 2,2-disubstituted 1,4-diketones and ammonium compounds to yield diverse 3H-pyrroles .

- Hydrazine reactions : The reaction of β-allenylketones with hydrazine to produce hydrazones that can be further transformed into pyrrole derivatives .

- Oxime transformations : Ketoximes reacting with acetylene in basic conditions have been shown to yield 3H-pyrroles .

These methods demonstrate the versatility of synthetic approaches available for generating this compound derivatives.

Medicinal Chemistry

3H-pyrroles exhibit significant biological activities, making them valuable in drug development. Notable applications include:

- Antimicrobial Agents : Some derivatives have shown effective antimicrobial properties, although systematic studies are still limited .

- Antitumor Activity : Certain this compound derivatives have been identified as potential antitumor agents, indicating their utility in cancer therapeutics .

- Neuroprotective Effects : Research indicates that some compounds derived from 3H-pyrroles may inhibit key signaling pathways involved in neurodegenerative diseases .

Material Science

The unique properties of 3H-pyrroles also lend themselves to applications in material science:

- Fluorescent Labels : Substituted stilbene derivatives of pyrroles can act as fluorescent labels due to their photochromic properties, enhancing their use in biological imaging and sensing applications .

- Nonlinear Optical Materials : The lower delocalization energy in heterocycles like pyrroles compared to benzene suggests potential for use in nonlinear optical devices, which are essential for advanced photonic applications .

Case Study 1: Antitumor Activity

A study demonstrated that specific this compound derivatives could inhibit the Hedgehog signaling pathway by binding to the Smoothened protein. This mechanism is crucial for developing treatments for certain cancers where this pathway is aberrantly activated .

Case Study 2: Antimicrobial Properties

Research on a series of new this compound derivatives revealed promising antimicrobial activity against various bacterial strains. The study highlighted the structure-activity relationship, indicating that specific substituents significantly enhance efficacy .

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

3H-Pyrrole’s electron-rich aromatic ring facilitates electrophilic substitution at the α-positions (C2/C5) . Key reactions include:

a. Halogenation :

-

Bromination with NBS or Br2 yields mono- or polyhalogenated derivatives, with regioselectivity controlled by silylation of the nitrogen .

-

Example: Reaction with NBS produces 2-bromo-3H-pyrrole as the major product.

b. Nitration and Sulfonation :

-

Nitration (HNO3/Ac2O) and sulfonation (Py·SO3) occur at C2/C5, forming stable aromatic intermediates .

c. Acylation :

-

Friedel-Crafts acylation (e.g., acid chlorides) or Houben-Hoesch reactions (nitriles) selectively acylate the C2 position .

Thermal Decomposition and Pyrolysis

At high temperatures (900–1200 K), this compound undergoes pyrolysis , producing hydrocarbons and nitrogen-containing species. Key steps:

Reaction Mechanism :

-

Isomerization : Pyrrole converts to pyrrolenine (2H-pyrrole) via a 1,2-hydrogen shift .

-

Ring Opening : Pyrrolenine undergoes C–N bond cleavage, forming a biradical intermediate.

-

Fragmentation : The biradical rearranges to cis- or trans-crotonitrile, which further decompose to allyl cyanide (HCN + C3H5CN) .

Table 2: Pyrolysis Products and Formation Pathways

| Product | Formation Pathway |

|---|---|

| Methane | H-abstraction from pyrrolyl radical |

| Allyl cyanide | Rearrangement of crotonitrile |

| cis-crotonitrile | Initial ring-opening product |

Kinetic Data :

-

Activation energies for key steps range from 46,300–77,162 kJ/mol , with rate constants (A) spanning 106 to 1020 cm³·mol⁻¹·s⁻¹ .

Theoretical Insights

Quantum chemical studies (QCISD(T)) reveal that:

Propiedades

Número CAS |

287-95-6 |

|---|---|

Fórmula molecular |

C4H5N |

Peso molecular |

67.09 g/mol |

Nombre IUPAC |

3H-pyrrole |

InChI |

InChI=1S/C4H5N/c1-2-4-5-3-1/h1,3-4H,2H2 |

Clave InChI |

VXIKDBJPBRMXBP-UHFFFAOYSA-N |

SMILES |

C1C=CN=C1 |

SMILES canónico |

C1C=CN=C1 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.